molecular formula C9H17NO3S B15294737 3-(3-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

3-(3-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B15294737
M. Wt: 219.30 g/mol
InChI Key: XLIKMZVQLFYOKT-UHFFFAOYSA-N
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Description

3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione typically involves the reaction of piperidine derivatives with thiolane-1,1-dione under specific conditions. One common method involves the use of palladium-catalyzed hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of palladium and rhodium catalysts is common due to their efficiency in promoting the necessary reactions .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Scientific Research Applications

3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other piperidine derivatives and thiolane derivatives. Examples include:

  • Piperidine-3-carboxylate
  • Thiolane-1,1-dioxide

Uniqueness

3-(3-hydroxypiperidin-1-yl)-1-thiolane-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)piperidin-3-ol

InChI

InChI=1S/C9H17NO3S/c11-9-2-1-4-10(6-9)8-3-5-14(12,13)7-8/h8-9,11H,1-7H2

InChI Key

XLIKMZVQLFYOKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCS(=O)(=O)C2)O

Origin of Product

United States

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